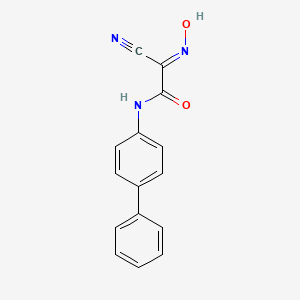

![molecular formula C13H15N3O B2863597 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2201162-88-9](/img/structure/B2863597.png)

2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol, a compound related to the quinazolinone family, has been explored in various scientific studies for its potential in chemical synthesis and structural analysis. Research has focused on the design and synthesis of ring-constrained analogues, particularly targeting cyclin-dependent kinase inhibitors. The synthesis of related quinazolinone derivatives, including those with potential as T-type calcium channel antagonists and catalysts, has been detailed, showcasing the versatility of the quinazolinone framework in medicinal chemistry (Neil Mcintyre et al., 2010; Najwa Sbei et al., 2018).

Antimicrobial and Antitumor Applications

Studies have also investigated the antimicrobial and antitumor properties of quinazolinone derivatives. Compounds structurally related to this compound have been examined for their efficacy against various microorganisms, indicating some potential in developing new antimicrobial agents (A. Cukurovalı et al., 2002). Moreover, quinazolinone-based compounds have been synthesized and evaluated for their antitumor activity, highlighting the importance of the quinazolinone core in the development of new anticancer therapies (V. Bavetsias et al., 2002).

Pharmacological Potential

The pharmacological potential of quinazolinone derivatives extends beyond antimicrobial and antitumor applications. For instance, novel quinazolinone compounds have been explored for their anti-HIV, antibacterial, and antifungal activities, demonstrating significant bioactivity and offering insights into the development of new therapeutic agents (V. Alagarsamy et al., 2007). Additionally, the exploration of quinazolinone analogues as chemokine receptor antagonists has revealed promising leads for the treatment of various diseases, underscoring the chemical's versatility in drug development (P. Norman, 2011).

Zukünftige Richtungen

The future directions for the study of “2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and biological activities. This could potentially lead to the development of novel therapeutic agents .

Wirkmechanismus

Target of Action

The primary targets of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol are likely to be bacterial cells, particularly those of the species Pseudomonas aeruginosa . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

The compound interacts with its bacterial targets by inhibiting biofilm formation, a process regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Furthermore, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Biochemical Pathways

The compound affects the biochemical pathways related to biofilm formation and virulence factor production in Pseudomonas aeruginosa . By inhibiting these pathways, it impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

Like other quinazolinone derivatives, it is expected to have a favorable safety profile on human cell lines

Result of Action

The result of the compound’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s pathogenicity and invasion potential .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other microbial species, the pH of the environment, and the availability of nutrients

Biochemische Analyse

Biochemical Properties

Quinazolinone derivatives, including 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol, have been found to interact with various enzymes and proteins . For instance, some quinazolinone derivatives have shown inhibitory effects on poly (ADP-ribose) synthetase, a key enzyme involved in DNA repair and programmed cell death

Cellular Effects

Quinazolinone derivatives have been reported to exhibit broad-spectrum antimicrobial activity and inhibit biofilm formation in Pseudomonas aeruginosa . They also have been shown to have antiproliferative activity against various cancer cell lines .

Molecular Mechanism

Some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa by decreasing cell surface hydrophobicity and curtailing the production of exopolysaccharides

Eigenschaften

IUPAC Name |

2-[methyl(quinazolin-4-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16(11-6-7-12(11)17)13-9-4-2-3-5-10(9)14-8-15-13/h2-5,8,11-12,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHORBIWFTPOSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1O)C2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2863515.png)

![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)

![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)

![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2863523.png)

![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)